molecular formula C17H13ClN4S B294395 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294395
M. Wt: 340.8 g/mol
InChI Key: ZMFNXIFWKBFZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of triazolothiadiazole derivatives, which have been found to exhibit various biological activities. In

Mechanism of Action

The mechanism of action of 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound exerts its biological activity by interacting with various molecular targets, including enzymes and receptors. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. It has also been found to interact with the GABA(A) receptor, a neurotransmitter receptor that plays a crucial role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological activity being studied. For example, in the case of anticancer activity, this compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. In the case of antimicrobial activity, it has been found to disrupt the cell membrane of bacteria and fungi, leading to cell death. In the case of anti-inflammatory activity, it has been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. This compound has been found to exhibit significant activity against various biological targets, making it a potential candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Like many other chemical compounds, this compound may exhibit toxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of these include:
1. Drug development: Given its potent biological activity, this compound may be a potential candidate for drug development. Future studies could focus on optimizing the structure of this compound to improve its pharmacokinetic and pharmacodynamic properties.
2. Mechanistic studies: Further studies are needed to elucidate the specific molecular targets and pathways involved in the biological activity of this compound.
3. Toxicity studies: Future studies could focus on determining the toxicity profile of this compound, which could help to determine its potential for use in humans.
4. Other biological activities: Given the diverse range of biological activities exhibited by triazolothiadiazole derivatives, future studies could explore the potential of this compound in other areas, such as neuroprotection and cardiovascular disease.

Synthesis Methods

The synthesis of 6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzyl isothiocyanate with 4-methylphenyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

6-(4-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biological activities, making it a potential candidate for scientific research. Some of the applications of this compound include:
1. Anticancer activity: this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Antimicrobial activity: This compound has also been found to exhibit significant antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
3. Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4S/c1-11-2-6-13(7-3-11)16-19-20-17-22(16)21-15(23-17)10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3

InChI Key

ZMFNXIFWKBFZRG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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